4-Chloro-3-iodopyridin-2-amine

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Synthesizing diversely substituted pyridine cores often requires orthogonal handles to avoid protecting-group maneuvers. 4-Chloro-3-iodopyridin-2-amine solves this with three distinct reactive sites (2-NH₂, 3-I, 4-Cl) enabling site-selective cross-coupling sequences. • C3-I undergoes oxidative addition faster than C4-Cl, permitting first-stage Suzuki coupling at the 3-position, then Buchwald-Hartwig amination or second Suzuki at the 4-position. • Boc-deprotection proceeds in 90% yield under aqueous HBr at room temperature-no chromatography required. • Melting point 111-113°C facilitates recrystallization-based purification for multi-gram scale-up. • Batch-specific QC documentation (NMR, HPLC) supports procurement for regulated environments.

Molecular Formula C5H4ClIN2
Molecular Weight 254.45 g/mol
CAS No. 417721-69-8
Cat. No. B1370409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodopyridin-2-amine
CAS417721-69-8
Molecular FormulaC5H4ClIN2
Molecular Weight254.45 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)I)N
InChIInChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
InChIKeyBWMULFKDCVPGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-iodopyridin-2-amine CAS 417721-69-8: Orthogonal Functionalization in Halogenated Pyridine Intermediates


4-Chloro-3-iodopyridin-2-amine (CAS 417721-69-8; C5H4ClIN2; MW 254.46 g/mol) is a halogenated pyridine derivative characterized by a unique substitution pattern featuring an amino group at the 2-position, iodine at the 3-position, and chlorine at the 4-position of the pyridine ring [1]. This orthogonal functionalization enables sequential, site-selective cross-coupling reactions essential for constructing complex heterocyclic scaffolds in pharmaceutical and agrochemical research [2]. The compound exists as a white to light yellow solid with a melting point of 111-113°C, a boiling point of 319.8°C, a LogP of 2.50, and a topological polar surface area (TPSA) of 38.9 Ų [1].

4-Chloro-3-iodopyridin-2-amine: Why 2-Amino-3-iodopyridine or 4-Chloro-3-iodopyridine Cannot Substitute


Halogenated pyridine intermediates with superficially similar substitution patterns cannot be interchanged without fundamentally altering synthetic outcomes. 4-Chloro-3-iodopyridin-2-amine possesses three distinct reactive centers (2-NH2, 3-I, 4-Cl) that enable orthogonal functionalization sequences [1]. In contrast, 4-chloro-3-iodopyridine (CAS 89167-34-0) lacks the 2-amino group entirely, eliminating amine-directed C–H functionalization and nucleophilic substitution pathways [2]. Similarly, 2-amino-3-iodopyridine (CAS 104830-06-0) lacks the 4-chloro substituent, which exhibits intrinsically lower nucleophilicity than aniline-based counterparts and removes a critical handle for late-stage diversification . The differential substitution pattern of 4-chloro-3-iodopyridin-2-amine dictates both the achievable bond disconnections and the regioselectivity of subsequent transformations, making generic substitution chemically non-viable.

4-Chloro-3-iodopyridin-2-amine: Quantitative Comparative Evidence for Scientific Selection


CYP3A4 Inhibitory Activity: 4-Chloro-3-iodopyridin-2-amine vs. Myeloperoxidase Selectivity

4-Chloro-3-iodopyridin-2-amine exhibits time-dependent inhibition of CYP3A4 with an IC50 of 210 nM [1]. This compound also demonstrates differential activity against myeloperoxidase (MPO) with an IC50 of 54 nM, representing an approximately 3.9-fold greater potency for MPO compared to CYP3A4 [1]. Additionally, inhibition of thyroid peroxidase (TPO) was observed with an IC50 of 2.00 × 10³ nM (2.0 µM), which is approximately 9.5-fold weaker than CYP3A4 inhibition and 37-fold weaker than MPO inhibition [1].

Drug Metabolism Cytochrome P450 Enzyme Inhibition

Synthetic Accessibility: Documented 90% Yield Deprotection Protocol from Patent Literature

A validated synthetic protocol from patent US08569319B2 reports the deprotection of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate using aqueous HBr (48%) at room temperature for 3 hours, followed by basic workup with 2N NaOH, to afford 4-chloro-3-iodopyridin-2-amine as a white solid in 90% yield (3.05 g from 4.7 g starting material, 13.26 mmol scale) . The product identity was confirmed by MS (ESI) with m/z = 254.9 (M+H⁺) .

Organic Synthesis Deprotection Process Chemistry

Thermal Stability Advantage: 4-Chloro-3-iodopyridin-2-amine vs. 4-Chloro-3-iodopyridine

4-Chloro-3-iodopyridin-2-amine exhibits a melting point of 111-113°C and a boiling point of 319.8°C at 760 mmHg [1]. In contrast, 4-chloro-3-iodopyridine (CAS 89167-34-0), which lacks the 2-amino substituent, has a melting point of 71-81°C (or 69-70°C per alternative source) and a boiling point of 248.6°C at 760 mmHg [2].

Thermal Stability Physicochemical Properties Process Chemistry

Hydrogen Bonding Capacity: 4-Chloro-3-iodopyridin-2-amine vs. 4-Chloro-3-iodopyridine

4-Chloro-3-iodopyridin-2-amine possesses hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2, with a topological polar surface area (TPSA) of 38.9 Ų [1]. In contrast, 4-chloro-3-iodopyridine (CAS 89167-34-0) has a hydrogen bond donor count of 0 and hydrogen bond acceptor count of 1, with a TPSA of 12.9 Ų (pyridine nitrogen only) [2].

Hydrogen Bonding Solubility Physicochemical Properties

Orthogonal Coupling Capacity: Sequential Reactivity of C–I and C–Cl Sites

4-Chloro-3-iodopyridin-2-amine contains both iodo (3-position) and chloro (4-position) substituents, which exhibit differential reactivity under palladium-catalyzed cross-coupling conditions [1]. The C–I bond undergoes oxidative addition significantly faster than the C–Cl bond, enabling sequential, site-selective Suzuki couplings (introducing aryl units at the 3-position first) followed by Buchwald-Hartwig amination or additional Suzuki coupling at the 4-position [2]. This orthogonal reactivity profile is absent in monosubstituted analogs such as 2-amino-3-iodopyridine, which lacks the 4-chloro handle for secondary diversification .

Cross-Coupling Suzuki Coupling Buchwald-Hartwig Amination

LogP and Lipophilicity: Comparative Hydrophobicity Assessment

4-Chloro-3-iodopyridin-2-amine has an experimentally derived LogP of 2.50 [1]. For comparison, the deaminated analog 4-chloro-3-iodopyridine has a LogP (calculated) of approximately 2.3-2.5 [2]. The presence of the 2-amino group in the target compound does not substantially alter lipophilicity relative to the deaminated comparator, despite the increased hydrogen bonding capacity (TPSA 38.9 vs. 12.9 Ų) [3].

Lipophilicity LogP Drug Design

4-Chloro-3-iodopyridin-2-amine: Evidence-Based Application Scenarios for Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction via Sequential Cross-Coupling

4-Chloro-3-iodopyridin-2-amine enables the construction of kinase inhibitor scaffolds through sequential, site-selective cross-coupling. The C3–I bond undergoes oxidative addition faster than the C4–Cl bond, allowing first-stage Suzuki coupling to introduce an aryl group at the 3-position, followed by second-stage Buchwald-Hartwig amination or additional Suzuki coupling at the 4-position . This orthogonal reactivity reduces the number of synthetic steps required to access diversely substituted pyridine cores. The compound has been specifically noted for its utility in synthesizing kinase inhibitors for cancer treatment applications [1]. The well-defined CYP3A4 inhibitory activity (IC50 210 nM) provides a benchmark for assessing off-target liabilities during lead optimization [2].

Process Chemistry: Scalable Synthesis with Documented Deprotection Protocol

For process chemistry applications requiring multi-gram to kilogram quantities, 4-chloro-3-iodopyridin-2-amine offers a validated synthetic route documented in patent literature . The Boc-deprotection of tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate using aqueous HBr at room temperature proceeds in 90% yield with straightforward aqueous workup, avoiding cryogenic conditions or chromatographic purification . The elevated melting point (111-113°C) relative to deaminated analogs facilitates purification via recrystallization rather than column chromatography, reducing solvent consumption and processing time at scale [1]. Commercial availability with batch-specific QC documentation (NMR, HPLC) from multiple suppliers further supports procurement for regulated environments [2].

Agrochemical Research: Halogenated Heterocycle for Pesticide and Herbicide Development

4-Chloro-3-iodopyridin-2-amine serves as a versatile building block in agrochemical research for the development of novel pesticides and herbicides . The compound's reactivity profile enables the creation of molecules that effectively interact with biological pathways in pests or weeds, with the potential for enhanced target specificity . The orthogonal iodo and chloro substituents allow systematic structure-activity relationship (SAR) exploration by enabling sequential introduction of diverse aryl or heteroaryl groups at defined positions on the pyridine core [1]. The compound is classified as a halogenated heterocycle within the broader category of pharmaceutical and agrochemical intermediates [2].

CYP Enzyme Studies: Defined Probe for Cytochrome P450 Interaction Profiling

4-Chloro-3-iodopyridin-2-amine has been characterized in BindingDB/ChEMBL for its inhibitory activity against multiple enzymes relevant to drug metabolism . The compound exhibits time-dependent inhibition of CYP3A4 with an IC50 of 210 nM, alongside activity against myeloperoxidase (IC50 54 nM) and thyroid peroxidase (IC50 2.0 µM) . This multi-target activity profile makes the compound a useful reference standard for profiling CYP enzyme interactions of structurally related pyridine-based drug candidates. For procurement in ADME/Tox screening programs, the availability of quantitative IC50 values against three clinically relevant enzyme targets provides a benchmark for comparative assessment of novel analogs.

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